5-Bromo-7h-benzo[c]fluorene
Overview
Description
5-Bromo-7h-benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) with a bromine atom attached to the 5th position of the benzo[c]fluorene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7h-benzo[c]fluorene typically involves the bromination of benzo[c]fluorene. One common method starts with 1-bromonaphthalene as the raw material. The synthetic process includes the following steps :
Synthesis of 2-(1-naphthalenyl)benzaldehyde: Using a catalyst such as Pd(dppf)Cl2 at 40°C for 2 hours, achieving a yield of 96.8%.
Synthesis of 7-methyl-7H-benzo[c]fluorene: Using Amberlyst 15 ion-exchange resin at 110°C for 4 hours, achieving a yield of 95.4%.
Synthesis of 7,7-dimethyl-7H-benzo[c]fluorene: Using methyl 4-methylbenzenesulfinate at 40°C, achieving a yield of 91.0%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7h-benzo[c]fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce quinones or other oxidized forms .
Scientific Research Applications
5-Bromo-7h-benzo[c]fluorene has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Environmental Studies: Studied for its role as a pollutant and its effects on the environment .
Mechanism of Action
The mechanism of action of 5-Bromo-7h-benzo[c]fluorene involves its interaction with biological molecules. It can form DNA adducts, leading to mutagenic and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive intermediates that bind to DNA .
Comparison with Similar Compounds
Similar Compounds
Benzo[c]fluorene: The parent compound without the bromine atom.
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene: A derivative with additional methyl groups.
7H-Benzo[c]fluorene: Another isomer with a different substitution pattern.
Properties
IUPAC Name |
5-bromo-7H-benzo[c]fluorene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br/c18-16-10-12-9-11-5-1-2-6-13(11)17(12)15-8-4-3-7-14(15)16/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJFPRXBBMGSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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